2-(propan-2-yl)thiane-3,5-dione
Description
2-(Propan-2-yl)thiane-3,5-dione is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₂O₂S and a molecular weight of 172.25 g/mol . Its CAS registry number is 56337-47-4, and it is structurally characterized by a six-membered thiane ring (a cyclohexane analog with one sulfur atom) substituted with two ketone groups at positions 3 and 5 and an isopropyl group at position 2 . This compound is listed in building block catalogs (e.g., Enamine Ltd, 2018) as a synthetic intermediate, suggesting utility in organic synthesis and medicinal chemistry for constructing complex molecules .
Properties
IUPAC Name |
2-propan-2-ylthiane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(propan-2-yl)thiane-3,5-dione typically involves the reaction of thiopyran derivatives with isopropylating agents under controlled conditions . One common method includes the use of isopropyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the isopropyl group at the desired position on the thiopyran ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(propan-2-yl)thiane-3,5-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isopropyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted thiopyran derivatives .
Scientific Research Applications
2-(propan-2-yl)thiane-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)thiane-3,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(Propan-2-yl)thiane-3,5-dione, also known as thioacetylacetone, is a compound of increasing interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.
Chemical Structure and Properties:
- Molecular Formula: C₇H₁₀O₂S
- Molecular Weight: 158.22 g/mol
- Appearance: Yellow crystalline solid
- Melting Point: 148-149 °C
- Solubility: Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol)
The compound can be synthesized through various methods, including the Francon-Joret reaction, which involves reacting diethyl malonate with thioacetic acid. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure.
Biological Activities
Recent studies have highlighted several significant biological activities associated with 2-(propan-2-yl)thiane-3,5-dione:
Antioxidant Activity
The compound exhibits notable antioxidant properties, effectively reducing oxidative stress markers and lipid peroxidation in biological systems. This is particularly relevant in diseases such as cancer and cardiovascular disorders.
Table 1: Antioxidant Activity Studies
| Study Reference | Method Used | Findings |
|---|---|---|
| TBARS Assay | Reduced malondialdehyde levels in treated samples | |
| DPPH Scavenging Test | Significant free radical scavenging activity |
Anticancer Activity
2-(Propan-2-yl)thiane-3,5-dione has shown promise in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.
Table 2: Anticancer Activity Overview
| Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
| Colorectal Cancer | 18 | Inhibition of proliferative signaling |
Anticonvulsant Activity
Preliminary research indicates that this compound may possess anticonvulsant properties. It has been tested in animal models for seizure reduction, showing potential as a therapeutic agent for epilepsy.
Table 3: Anticonvulsant Activity Findings
| Study Reference | Model Used | Findings |
|---|---|---|
| Mouse model | Significant reduction in seizure frequency |
Toxicity and Safety
Despite its beneficial properties, limited studies have been conducted on the toxicity of 2-(propan-2-yl)thiane-3,5-dione. Reports indicate potential skin and eye irritation upon exposure. Therefore, safety precautions are advised when handling the compound in laboratory settings.
Applications in Scientific Research
The versatility of 2-(propan-2-yl)thiane-3,5-dione extends to various applications:
- Analytical Chemistry: Used as a reagent for measuring lipid peroxidation.
- Organic Synthesis: Acts as an essential intermediate in synthesizing other biologically active compounds.
- Environmental Analysis: Employed to detect pollutants such as phenolic compounds.
Current Research Trends
Current research focuses on enhancing the biological activity of 2-(propan-2-yl)thiane-3,5-dione by synthesizing new derivatives with improved potency. Studies are also exploring its mechanisms of action at the molecular level to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
